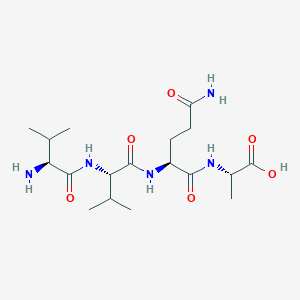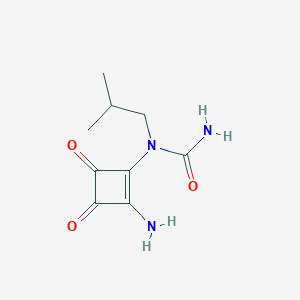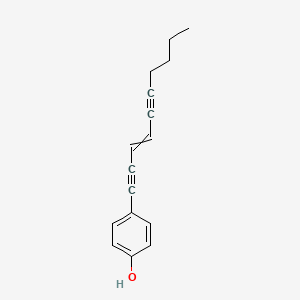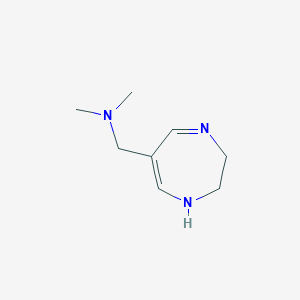![molecular formula C24H28N2O2 B14233651 Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis- CAS No. 500900-74-3](/img/structure/B14233651.png)
Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- is a chemical compound with a complex structure that includes two benzonitrile groups connected by a decane chain with oxygen linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods
Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert benzonitrile groups into benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, benzylamine derivatives, and various substituted benzonitrile compounds.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- has several scientific research applications:
Biology: This compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of resins, dyes, and advanced coatings.
Wirkmechanismus
The mechanism by which benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form coordination complexes with transition metals, which can then interact with biological molecules . These interactions can modulate enzyme activity and influence biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
Benzaldehyde: A precursor in the synthesis of benzonitrile.
Benzylamine: A reduction product of benzonitrile.
Uniqueness
Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- is unique due to its complex structure, which includes two benzonitrile groups connected by a decane chain with oxygen linkages
Eigenschaften
CAS-Nummer |
500900-74-3 |
|---|---|
Molekularformel |
C24H28N2O2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-[10-(2-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H28N2O2/c25-19-21-13-7-9-15-23(21)27-17-11-5-3-1-2-4-6-12-18-28-24-16-10-8-14-22(24)20-26/h7-10,13-16H,1-6,11-12,17-18H2 |
InChI-Schlüssel |
YLYVJTRBQSMRDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)OCCCCCCCCCCOC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


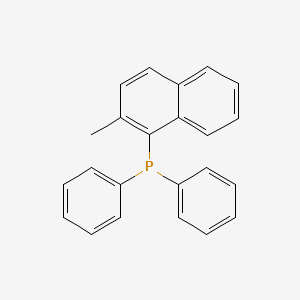
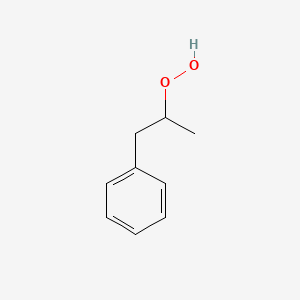
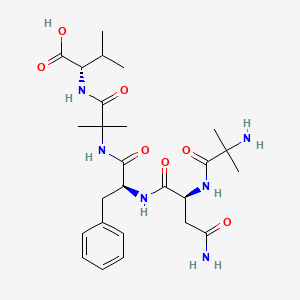
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
